molecular formula C10H14O3 B2705404 (3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one CAS No. 51716-62-2

(3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one

Cat. No.: B2705404
CAS No.: 51716-62-2
M. Wt: 182.219
InChI Key: WWAYLSXXLXIQNN-OCAPTIKFSA-N
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Description

(3a’R,6a’S)-tetrahydro-1’H-spiro[[1,3]dioxolane-2,2’-pentalen]-5’(3’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxolane ring fused to a pentalene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3a’R,6a’S)-tetrahydro-1’H-spiro[[1,3]dioxolane-2,2’-pentalen]-5’(3’H)-one typically involves the formation of the dioxolane ring through a cyclization reaction. One common method is the acid-catalyzed reaction of a diol with an aldehyde or ketone, forming the dioxolane ring . The specific conditions, such as the choice of acid catalyst and reaction temperature, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(3a’R,6a’S)-tetrahydro-1’H-spiro[[1,3]dioxolane-2,2’-pentalen]-5’(3’H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(3a’R,6a’S)-tetrahydro-1’H-spiro[[1,3]dioxolane-2,2’-pentalen]-5’(3’H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of biologically active compounds and studying their interactions with biological systems.

    Medicine: The compound may serve as a precursor for pharmaceuticals or as a model compound for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (3a’R,6a’S)-tetrahydro-1’H-spiro[[1,3]dioxolane-2,2’-pentalen]-5’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3a’R,6a’S)-tetrahydro-1’H-spiro[[1,3]dioxolane-2,2’-pentalen]-5’(3’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3aR,6aS)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxolane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-3-7-5-10(6-8(7)4-9)12-1-2-13-10/h7-8H,1-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAYLSXXLXIQNN-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC(=O)CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@H]3CC(=O)C[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51716-62-2
Record name (3'aR,6'aS)-hexahydro-1'H-spiro[1,3-dioxolane-2,2'-pentalen]-5'-one
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